molecular formula C9H7FN2O2 B11812879 1-(2-Fluorophenyl)pyrazolidine-3,5-dione

1-(2-Fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11812879
M. Wt: 194.16 g/mol
InChI Key: QUCWETQKCFSTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound belonging to the class of pyrazolidine-3,5-diones, which are heterocyclic structures known for their diverse biological activities and significant research value in medicinal chemistry . The core pyrazolidine-3,5-dione scaffold is recognized for its potential in various therapeutic areas. Related analogues have been investigated for their anti-microbial, anti-bacterial, and anti-inflammatory properties . Some compounds in this class exhibit COX-2 inhibition and anti-analgesic effects, while others have been developed as potent uricosuric agents for the treatment of conditions like gout by inhibiting the urate anion transporter . Furthermore, recent research on structurally similar 4-substituted derivatives has demonstrated promising in vitro and in vivo anticancer activities, inducing apoptosis in human cancer cell lines . Another fluorinated analogue has been identified as a small molecule, reversible inhibitor of the regulator of G-protein signaling 4 (RGS4) protein, indicating potential for neuroscientific research . The specific 2-fluorophenyl substituent on this compound is a key feature for structure-activity relationship (SAR) studies. The fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable tool for researchers optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities . This product is intended for research applications such as hit-to-lead optimization, mechanistic studies, and screening campaigns to explore new biological targets. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

1-(2-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C9H7FN2O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(13)11-12/h1-4H,5H2,(H,11,13)

InChI Key

QUCWETQKCFSTRT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC=CC=C2F

Origin of Product

United States

Computational Chemistry and Molecular Modeling of 1 2 Fluorophenyl Pyrazolidine 3,5 Dione

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely employed to determine optimized molecular geometry and to analyze various electronic properties. rsc.org DFT calculations for 1-(2-Fluorophenyl)pyrazolidine-3,5-dione would provide a detailed understanding of its fundamental molecular characteristics.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of varying electrostatic potential, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas representing positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential (red) around the two carbonyl oxygen atoms of the pyrazolidine-3,5-dione (B2422599) ring, highlighting these as primary sites for electrophilic interactions. researchgate.net The fluorine atom on the phenyl ring would also exhibit a region of negative potential. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms, particularly the N-H proton of the pyrazolidine (B1218672) ring, indicating its susceptibility to nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as electrons can be more easily excited to a higher energy state. nih.gov DFT calculations are used to determine the energies of these orbitals. nih.gov For pyrazole (B372694) derivatives, the HOMO-LUMO gap is a key indicator of the molecule's potential bioactivity. nih.gov

ParameterDescriptionSignificance in Molecular Analysis
EHOMO Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electrophilicity).
Energy Gap (ΔE) The energy difference between ELUMO and EHOMO.A small gap indicates high chemical reactivity and polarizability, while a large gap indicates high stability. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. rsc.orgnih.gov This method examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with these delocalizations.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

The associated 2D fingerprint plots break down the Hirshfeld surface to show the relative contribution of different types of intermolecular contacts. For a molecule like this compound, the most significant contributions to crystal packing would be expected from H···H, O···H/H···O, N···H/H···N, and F···H/H···F interactions. nih.gov Hydrogen bonds, particularly involving the N-H group and the carbonyl oxygens, would play a major role in the crystal packing. nih.gov

Interaction TypeTypical Contribution (%)Description
H···H 35 - 45%Represents van der Waals forces and is often the largest contributor to the overall surface area. nih.gov
O···H / H···O 15 - 20%Indicates the presence of C-H···O or N-H···O hydrogen bonds, crucial for stabilizing the crystal lattice. nih.gov
N···H / H···N 10 - 20%Corresponds to N-H···N hydrogen bonds, which can link molecules into chains or dimers. nih.govresearchgate.net
F···H / H···F 5 - 12%Highlights interactions involving the fluorine atom, contributing to the overall packing scheme. nih.gov
C···H / H···C 5 - 10%Represents weaker C-H···π interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility and stability of a molecule. For this compound, MD simulations could be used to explore its different stable conformations and the energy barriers between them.

When assessing a molecule's potential as a drug, MD simulations are often performed on the ligand-protein complex identified through molecular docking. researchgate.net These simulations can confirm the stability of the binding pose, showing how the ligand and protein interact and adapt to each other over a period of nanoseconds. The results can indicate whether the key interactions, such as hydrogen bonds, observed in docking are maintained throughout the simulation. researchgate.netnih.gov

In Silico Assessment of Molecular Interactions and Target Binding

In silico methods, particularly molecular docking, are essential for predicting the binding affinity and orientation of a small molecule within the active site of a biological target, such as an enzyme or receptor. rsc.org This process is a cornerstone of structure-based drug design.

Derivatives of pyrazolidine-3,5-dione have been investigated as potential inhibitors for various enzymes, including those relevant to cancer. rsc.orgresearchgate.net For this compound, a molecular docking study would involve placing the molecule into the binding pocket of a target protein. The simulation would then calculate the most favorable binding pose and estimate the binding energy, which correlates with the inhibitory potency of the compound. rsc.org Docking simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding, providing a rationale for the molecule's biological activity and guiding the design of more potent analogues. nih.gov

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. While direct molecular docking studies on this compound with a wide array of targets are not extensively documented, research on analogous compounds provides valuable insights into its potential binding modes with enzymes such as Phosphoenolpyruvate (B93156) Carboxylase (PEPC), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), Isoleucyl-tRNA synthetase (IleRS), and UDP-N-acetylenolpyruvoylglucosamine reductase (MurB).

Phosphoenolpyruvate Carboxylase (PEPC): Virtual screening studies have identified pyrazolidine-3,5-dione derivatives as a new class of inhibitors for PEPC, a key enzyme in C4 plants. This suggests that the pyrazolidine-3,5-dione scaffold, present in this compound, is a viable starting point for designing PEPC inhibitors.

HER2 and EGFR: The anticancer potential of two pyrazolidine-3,5-dione derivatives, specifically (Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione and (E)-1-phenyl-4-((pyridin-2-ylamino)methylene)pyrazolidine-3,5-dione, has been investigated through molecular docking with HER2 and EGFR. researchgate.net These studies provide insights into how the pyrazolidine-3,5-dione core can interact with the binding sites of these important cancer-related enzymes. researchgate.net

MurB: The Mur family of enzymes, involved in bacterial cell wall synthesis, are attractive targets for novel antibiotics. Research has explored 5-hydroxy-1H-pyrazol-3(2H)-ones and pyrazolidine-3,5-diones as potential MurB inhibitors, with computational studies being a key component of this exploration.

Prediction of Binding Affinities and Ligand-Protein Interactions

The prediction of binding affinity is a critical step in drug discovery, as it helps in prioritizing compounds for further experimental testing. Various computational methods, including molecular docking scores and more advanced techniques like molecular dynamics simulations, are employed for this purpose. nih.govarxiv.orgescholarship.orgresearchgate.net

For pyrazolidine-3,5-dione derivatives, docking studies have provided estimates of their binding energies with targets like EGFR and HER2. For instance, the binding energies of (Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione and (E)-1-phenyl-4-((pyridin-2-ylamino)methylene)pyrazolidine-3,5-dione with these receptors have been calculated to predict their inhibitory potential. researchgate.net

The specific interactions between the ligand and the protein's active site residues are also elucidated through these simulations. Key interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the case of EGFR, the pyrazolidine-3,5-dione scaffold could potentially form hydrogen bonds with key residues in the ATP-binding pocket, a common mechanism for kinase inhibitors. The 2-fluorophenyl substituent of the target compound could further influence these interactions through specific contacts within the binding site.

DerivativeTargetPredicted Binding Energy (kcal/mol)Interacting Residues
(Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dioneHER2Not specifiedNot specified
(Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dioneEGFRNot specifiedNot specified
(E)-1-phenyl-4-((pyridin-2-ylamino)methylene)pyrazolidine-3,5-dioneHER2Not specifiedNot specified
(E)-1-phenyl-4-((pyridin-2-ylamino)methylene)pyrazolidine-3,5-dioneEGFRNot specifiedNot specified

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. cambridgemedchemconsulting.comdntb.gov.ua This method is particularly useful for identifying novel scaffolds for drug development.

The pyrazolidine-3,5-dione scaffold has been successfully identified as a promising starting point for the development of inhibitors for various targets through virtual screening. For example, a novel pyrazolidine-3,5-dione based scaffold was identified as a Farnesoid X receptor (FXR) agonist through virtual screening techniques. nih.gov Similarly, virtual screening of compound libraries led to the discovery of pyrazolidine-3,5-dione derivatives as potential Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists. researchgate.net

The process of hit identification in virtual screening typically involves several steps:

Library Preparation: A large database of chemical compounds is prepared for screening.

Target Preparation: The three-dimensional structure of the target protein is prepared for docking.

Docking and Scoring: The library of compounds is docked into the active site of the target, and a scoring function is used to rank the compounds based on their predicted binding affinity.

Hit Selection and Refinement: The top-ranking compounds are selected as "hits" and are often subjected to further computational analysis and experimental validation.

The successful application of virtual screening to identify active pyrazolidine-3,5-dione derivatives for various targets highlights the potential of this methodology for discovering novel biological activities for compounds like this compound. nih.gov

Structure Activity Relationship Sar Investigations of Pyrazolidine 3,5 Dione Derivatives

Correlating Structural Modifications with Biological Potency

The biological activity of pyrazolidine-3,5-dione (B2422599) derivatives is intricately linked to the nature and position of substituents on both the heterocyclic pyrazolidine (B1218672) ring and its appended phenyl groups. pharmacy180.com Pharmacological activities are often closely related to the acidity of the molecule, particularly the hydrogen atom at the C-4 position, which is influenced by the dicarbonyl groups at the 3rd and 5th positions. pharmacy180.com

The electronic properties and steric bulk of substituents on the aromatic rings attached to the pyrazolidine nucleus significantly modulate biological activity.

Electron-Donating/Withdrawing Effects: The substitution pattern on the phenyl ring can drastically alter the electronic environment of the molecule, thereby influencing its interaction with biological targets. For instance, the introduction of electron-withdrawing groups, such as nitro groups, onto the phenyl ring of pyrazolidine-3,5-dione has been shown to increase antibacterial activity. researchgate.net Specifically, derivatives with 4-nitrophenyl or 2,4-dinitrophenyl substituents demonstrated enhanced activity. researchgate.net This suggests that the 2-fluoro substitution in 1-(2-Fluorophenyl)pyrazolidine-3,5-dione, being an electron-withdrawing group, is likely a key determinant of its biological profile.

Steric Hindrance and Positional Isomerism: The position of substituents on the aryl rings is also critical. Studies on phenylbutazone (B1037) analogues revealed that meta-substitution on the phenyl rings generally results in inactive compounds. pharmacy180.com Conversely, para-substitution with groups like methyl, chloro, or nitro retains biological activity, indicating that steric hindrance or the specific spatial arrangement of substituents plays a vital role in receptor binding. pharmacy180.com

The pyrazolidine-3,5-dione scaffold offers several positions (N-1, N-2, and C-4) for chemical modification, each having a distinct impact on the resulting biological activity.

C-4 Position: This position is arguably the most critical for the anti-inflammatory activity of many derivatives. pharmacy180.com

Acidity: The acidity of the proton at the C-4 position is crucial. Decreasing or eliminating this acidity, for example, by creating 4,4-dialkyl derivatives, abolishes anti-inflammatory activity. pharmacy180.com

Substitution: Introducing a bulky substituent at the C-4 position, such as a methyl group in place of the acidic hydrogen, also eliminates anti-inflammatory effects. pharmacy180.com However, specific substitutions can introduce new activities. For example, adding a 2-phenylthioethyl group at the C-4 position can confer antigout activity. pharmacy180.com In a study targeting phosphoenolpyruvate (B93156) carboxylase (PEPC), a 3-hydroxybenzylidene group at the C-4 position was found to be favorable for inhibitory activity. nih.gov

N-1 and N-2 Positions: The substituents on the nitrogen atoms of the pyrazolidine ring are also key modulators of activity.

The presence of two phenyl groups at the N-1 and N-2 positions, as seen in phenylbutazone, is considered essential for anti-inflammatory and analgesic activity. pharmacy180.com

In other contexts, such as the inhibition of meprin α and β, N-substitution can be detrimental. The introduction of lipophilic moieties like a methyl or phenyl group on the nitrogen of a 3,5-diphenylpyrazole (B73989) led to a 4- to 6-fold decrease in activity compared to the unsubstituted analogue. nih.gov

Replacing a phenyl ring with a heterocyclic substituent, such as 3-phenyl-1,2,4-triazol-5-yl at the N-1 position, has been shown to significantly increase the acidity of the molecule. researchgate.net

Table 1: Impact of Substitutions on the Biological Activity of Pyrazolidine-3,5-dione Derivatives

Position of SubstitutionSubstituent TypeEffect on Biological ActivityReference(s)
Phenyl Ring Electron-withdrawing (e.g., -NO₂) at para-positionIncreased antibacterial activity researchgate.net
Any substituent at meta-positionInactive compounds (anti-inflammatory) pharmacy180.com
C-4 4,4-dialkylAbolished anti-inflammatory activity pharmacy180.com
γ-hydroxy-n-butylPronounced uricosuric activity, less anti-inflammatory effect pharmacy180.com
3-hydroxybenzylidenePotent inhibition of C4 PEPC nih.gov
N-1 / N-2 Methyl or Phenyl (on a 3,5-diphenylpyrazole)4- to 6-fold decrease in meprin inhibition nih.gov
3-phenyl-1,2,4-triazol-5-ylIncreased acidity researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity, offering a powerful tool for predicting the potency of novel derivatives. ej-chem.org For pyrazolidine-3,5-diones and related pyrazole (B372694) structures, QSAR analyses have been instrumental in understanding the structural requirements for various biological activities.

In one study, a QSAR analysis was performed on 34 derivatives of a pyrazolidine-3,5-dione hit compound to explore their activity as inhibitors of the Dyrk1A kinase. nih.gov This type of analysis provides crucial information for the discovery of new drugs by quantitatively defining the physicochemical properties that govern activity. nih.gov

Another study on 1,3,5-trisubstituted pyrazoline derivatives as monoamine oxidase (MAO) inhibitors utilized a 3D-QSAR approach (Comparative Molecular Field Analysis, CoMFA). nih.gov This work aimed to rationalize the structure-activity relationships for each compound towards MAO-A and MAO-B isoforms and to develop a model that could predict selectivity. nih.gov Such models are invaluable for optimizing lead compounds to achieve higher potency and selectivity for the desired biological target.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

A study on pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as phosphodiesterase 4 (PDE4) inhibitors developed a five-point pharmacophore model (AHHRR). nih.gov The model identified the crucial features for PDE4 inhibition as one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov Docking studies further revealed key hydrogen bond interactions with specific amino acid residues in the active site of the enzyme. nih.gov This level of detail allows for the rational design of new inhibitors with improved binding affinity.

Virtual screening, another ligand-based technique, has also been successfully applied to this class of compounds. In one instance, a novel pyrazolidine-3,5-dione scaffold was identified as a farnesoid X receptor (FXR) agonist through virtual screening techniques. nih.gov This led to the design and synthesis of a series of derivatives, many of which showed potent agonistic activity, demonstrating the power of computational methods in discovering novel scaffolds for drug development. nih.gov

Mechanistic Investigations of 1 2 Fluorophenyl Pyrazolidine 3,5 Dione and Analogues

Elucidation of Enzyme Inhibition Mechanisms

The pyrazolidine-3,5-dione (B2422599) scaffold has been identified as a versatile pharmacophore capable of inhibiting several critical enzymes involved in diverse physiological and pathological processes.

Inhibition of Phosphoenolpyruvate (B93156) Carboxylase (PEPC)

Analogues of 1-(2-Fluorophenyl)pyrazolidine-3,5-dione have been identified as a novel class of inhibitors for Phosphoenolpyruvate Carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway of many significant agricultural weeds. nih.gov Through virtual screening and subsequent in vitro validation, pyrazolidine-3,5-diones were found to possess inhibitory activity against C4 PEPC, with some analogues demonstrating potency in the submicromolar range. nih.gov

A notable example, (3-bromophenyl)-4-(3-hydroxybenzylidene)-pyrazolidine-3,5-dione, emerged as a particularly effective inhibitor. nih.gov Studies have shown that this class of compounds can exhibit significant selectivity, with an inhibitory preference for C4 PEPC over C3 PEPC by a factor of up to 16. nih.gov This selectivity presents a strategic advantage for developing targeted herbicides against C4 plants. The systematic variation of substituents on the pyrazolidine-3,5-dione core has helped in establishing a qualitative structure-activity relationship, guiding further optimization of these compounds as potential C4 plant-selective herbicides. nih.gov

Inhibition of UDP-N-Acetylpyruvylglucosamine Reductase (MurB) and Related Peptidoglycan Biosynthesis Enzymes

Derivatives of pyrazolidine-3,5-dione have been identified as novel inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway. This pathway is crucial for the integrity of the bacterial cell wall, making its components attractive targets for new antibacterial agents.

A series of 3,5-dioxopyrazolidines demonstrated inhibitory activity against MurB from both Escherichia coli and Staphylococcus aureus. Specifically, compounds such as 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides showed 50% inhibitory concentrations (IC50) in the low micromolar range against MurB. Some of these analogues also exhibited inhibitory effects on MurA and MurC, other key enzymes in the same pathway, albeit generally to a lesser extent.

Structural studies, including the co-crystallization of an analogue with E. coli MurB, have provided insight into the binding mechanism. These studies revealed that the inhibitor binds at the active site of the enzyme, forming specific interactions with key amino acid residues and the bound flavin adenine dinucleotide (FAD) cofactor. The inhibition of these enzymes leads to a reduction in peptidoglycan biosynthesis, which has been confirmed in bacterial cell-based assays.

Inhibitory Activity of Pyrazolidine-3,5-dione Analogues Against Peptidoglycan Biosynthesis Enzymes
Compound AnalogueTarget EnzymeIC50 (µM)
1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides (general range)E. coli MurB4.1 - 6.8
S. aureus MurB4.3 - 10.3
1,2-bis(3,4-dichlorophenyl)-3,5-dioxopyrazolidineE. coli MurB24.5 - 35

Cyclooxygenase (COX) Inhibition Mechanisms

The pyrazolidine-3,5-dione core is structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of many compounds in this class are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes, which exist in at least two isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.

While direct studies on this compound are limited, research on related pyrazole (B372694) and pyrazolidine (B1218672) derivatives has demonstrated significant COX inhibitory activity. For instance, certain N-substituted-3,5-diphenyl-2-pyrazoline derivatives have shown selective activity against the COX-2 isoform. Docking studies of these compounds confirmed their ability to fit within the active site of the COX-2 enzyme. The general mechanism involves blocking the hydrophobic channel of the COX enzyme, thereby preventing the substrate, arachidonic acid, from accessing the catalytic site. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Characterization of Receptor Modulation (e.g., Farnesoid X Receptor (FXR) Agonism)

Beyond enzyme inhibition, the pyrazolidine-3,5-dione scaffold has been shown to modulate the activity of nuclear receptors, specifically the Farnesoid X Receptor (FXR). nih.gov FXR is a ligand-activated transcription factor that plays a central role in regulating bile acid, lipid, and glucose metabolism. amegroups.orgnih.gov As such, FXR agonists are considered promising therapeutic agents for metabolic and cholestatic liver diseases. amegroups.org

Through virtual screening techniques, a novel pyrazolidine-3,5-dione based scaffold was identified as a non-steroidal agonist of FXR. nih.gov Subsequent synthesis and biological evaluation of a series of derivatives confirmed their ability to activate FXR in cell-based luciferase transactivation assays. nih.gov Many of these analogues demonstrated potent agonistic activity, with several compounds exhibiting lower half-maximal effective concentration (EC50) values than the natural FXR ligand chenodeoxycholic acid (CDCA). nih.gov

Molecular modeling studies have provided insights into the binding mode of these compounds within the FXR ligand-binding domain, highlighting the key interactions that drive their agonistic activity. nih.gov This discovery has established the pyrazolidine-3,5-dione framework as a promising starting point for the development of selective bile acid receptor modulators (SBARMs). nih.gov

FXR Agonistic Activity of Selected Pyrazolidine-3,5-dione Analogues nih.gov
Compound AnalogueEC50 (µM)Emax (% vs. CDCA)
Compound 1a1.8100
Compound 1d2.0120
Compound 1f1.5110
Compound 1j1.6130
CDCA (Reference)10.0100

Biochemical Pathway Interventions and Cellular Response Studies

The interactions of pyrazolidine-3,5-dione analogues at the molecular level translate into measurable effects on biochemical pathways and cellular responses.

The inhibition of MurB by these compounds directly intervenes in the peptidoglycan biosynthesis pathway, leading to a compromised bacterial cell wall. This mechanism is the foundation for their antibacterial activity, particularly against Gram-positive bacteria.

In the context of FXR agonism, activation of the receptor by pyrazolidine-3,5-dione derivatives triggers a downstream cascade of gene regulation. FXR activation is known to modulate the expression of genes involved in bile acid transport and synthesis (e.g., SHP, BSEP, OSTα/β), lipid metabolism (e.g., SREBP-1c, PPARα), and glucose homeostasis. nih.gov

Furthermore, cellular response studies on other pyrazolidine-3,5-dione analogues have demonstrated cytotoxic effects against cancer cell lines. For example, pyrazolidine-3,5-dione and 1-phenylpyrazolidine-3,5-dione were shown to induce cell death in MCF-7 breast cancer cells. eurekaselect.comresearchgate.net At a concentration of 40 µM, these compounds caused approximately 50% cell death after 24 hours of treatment, indicating a significant impact on cancer cell proliferation and survival. eurekaselect.comresearchgate.net Other studies have shown that pyrazolidinedione drugs can act as antagonists for the f-Met-Leu-Phe receptor on human neutrophils, thereby inhibiting superoxide anion release and suggesting a potential anti-inflammatory mechanism distinct from COX inhibition. nih.gov

Emerging Research Directions and Future Perspectives for Pyrazolidine 3,5 Dione Compounds

Rational Design and Synthesis of Advanced Pyrazolidine-3,5-dione (B2422599) Scaffolds

The rational design of novel pyrazolidine-3,5-dione derivatives is moving beyond traditional medicinal chemistry approaches towards more sophisticated and targeted strategies. The synthesis of new derivatives often involves the condensation of substituted hydrazines with malonic acid derivatives. researchgate.net For instance, novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been designed and synthesized with the aim of developing potent and selective anticancer agents. researchgate.net

A key strategy in the rational design of these scaffolds is the incorporation of diverse pharmacophores to enhance biological activity. For example, combining the pyrazole (B372694) ring and a sulfaguanidine (B1682504) fragment through a diazo linker is an approach being explored to enhance anticancer and CDK-9 inhibiting activity. researchgate.net The synthesis of such advanced scaffolds often requires multi-step reactions, starting from materials like substituted benzoic acid, which is converted to the corresponding ester, then to a hydrazide, and finally cyclized to the pyrazolidine-3,5-dione core. jscimedcentral.com

Modern synthetic methodologies are also being employed to improve efficiency and yield. One such method is the use of metal-free oxidative dehydrogenative N-N bond formation, which avoids the use of toxic and expensive hydrazine (B178648) building blocks. researchgate.net Catalytic approaches, such as the use of Mg(II) acetylacetonate (B107027) in water, are also being developed for a more environmentally friendly and high-yielding synthesis of novel pyrazolidine-3,5-dione derivatives. nih.gov

Table 1: Examples of Rationally Designed Pyrazolidine-3,5-dione Derivatives and their Synthetic Approaches

Derivative ClassDesign StrategySynthetic MethodPotential ApplicationReference
Hydrazono- and aminomethylene substituted pyrazolidine-3,5-dionesIntroduction of specific functional groups to modulate activitySingle-crystal X-ray analysis and DFT calculations for structural elucidationAnticancer rsc.org
4-Substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dionesSubstitution at the 4-position to enhance potencyMulti-step synthesis from substituted precursorsAnticancer researchgate.net
Sulfaguanidine-based azopyrazolidine-3,5-dionesHybridization of pharmacophores (pyrazole and sulfaguanidine)Diazo coupling reactionsAnticancer, CDK-9 inhibition researchgate.net
Azole substituted pyrazolidine-3,5-dionesIncorporation of azole moieties for enhanced biological activityMg(II)-catalyzed two-step synthesis in waterAntimicrobial researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of pyrazolidine-3,5-dione-based drugs. These computational tools can analyze vast datasets to identify patterns and predict the biological activities of novel compounds, thereby accelerating the drug discovery process. astrazeneca.commdpi.com

One of the primary applications of AI in this context is in high-throughput virtual screening. premierscience.com By building predictive models based on the structures and known activities of existing pyrazolidine-3,5-dione derivatives, AI algorithms can screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific biological target. premierscience.com This significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources.

Furthermore, generative AI models can be employed for the de novo design of pyrazolidine-3,5-dione scaffolds with desired pharmacological properties. jsr.org These models can learn the underlying chemical rules from existing data and generate novel molecular structures that are optimized for potency, selectivity, and pharmacokinetic profiles. nih.gov Machine learning is also crucial for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising candidates early in the discovery pipeline. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

While pyrazolidine-3,5-diones are well-known for their anti-inflammatory properties, ongoing research is uncovering their potential to modulate a wide range of other biological targets, opening up new therapeutic avenues.

For instance, certain derivatives have been identified as potent non-steroidal agonists of the Farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism and inflammation. nih.govscribd.com This discovery suggests their potential use in treating metabolic diseases and cholestasis. Another emerging area is their application as herbicides, with some derivatives showing inhibitory activity against phosphoenolpyruvate (B93156) carboxylase (PEPC), a key enzyme in the C4 photosynthetic pathway of many weeds. nih.gov

The anticancer potential of this scaffold is also being extensively investigated. researchgate.netnih.gov Researchers are exploring their ability to inhibit various cancer-related enzymes and pathways. For example, some derivatives have been found to be effective against breast cancer cell lines. nih.gov The broad spectrum of biological activities reported for pyrazolidine-3,5-dione derivatives, including antitumor, anti-HIV, and COX-2 inhibitory effects, continues to drive the exploration of new biological targets. researchgate.net

Table 2: Novel Biological Targets for Pyrazolidine-3,5-dione Derivatives

Biological TargetTherapeutic AreaExample of ActivityReference
Farnesoid X receptor (FXR)Metabolic diseasesPotent non-steroidal agonists nih.govscribd.com
Phosphoenolpyruvate carboxylase (PEPC)AgricultureC4 plant-selective herbicides nih.gov
MurBInfectious diseasesInhibition of bacterial cell wall biosynthesis scribd.com
Cyclin-dependent kinase 9 (CDK-9)OncologyInhibition of cancer cell proliferation researchgate.net

Development of Pyrazolidine-3,5-dione-based Probes for Chemical Biology Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. nih.gov The development of pyrazolidine-3,5-dione-based probes can provide valuable insights into the mechanism of action of this class of compounds and help identify their molecular targets. escholarship.org

A high-quality chemical probe should be potent, selective, and cell-permeable. escholarship.org By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a pyrazolidine-3,5-dione scaffold, researchers can visualize the distribution of the compound within cells and identify its binding partners through techniques like affinity chromatography and mass spectrometry.

The design of these probes requires careful consideration of the point of attachment of the linker and tag to avoid disrupting the compound's interaction with its target. Structure-activity relationship (SAR) data is crucial in guiding this design process. The development of photoaffinity probes, which can be covalently cross-linked to their target upon photoactivation, is another promising direction for target identification studies.

Interdisciplinary Research Collaborations for Comprehensive Compound Evaluation

The comprehensive evaluation of novel pyrazolidine-3,5-dione compounds necessitates a collaborative effort between researchers from various disciplines. This interdisciplinary approach ensures a thorough understanding of a compound's chemical, biological, and pharmacological properties.

Chemists are responsible for the design and synthesis of new derivatives, while biologists and biochemists evaluate their in vitro activity against specific targets and in cellular assays. Pharmacologists then assess the in vivo efficacy, pharmacokinetics, and safety of the most promising compounds in animal models.

Furthermore, collaborations with computational chemists and bioinformaticians are becoming increasingly important for leveraging AI and machine learning in the drug discovery process. jsr.org Structural biologists can provide crucial insights into the binding mode of these compounds with their targets through techniques like X-ray crystallography and cryo-electron microscopy. This integrated approach, from initial design to preclinical evaluation, is essential for accelerating the translation of promising pyrazolidine-3,5-dione derivatives into clinical candidates.

Q & A

Q. Basic Research Focus

  • Methodology : A multi-step synthesis protocol involves:
    • Initial Reaction : Reacting 4-hydrazinyltetrazolo[1,5-a]quinoxaline with diethyl maleate in glacial acetic acid under reflux (4 hours) to form the pyrazolidine-3,5-dione core.
    • Functionalization : Alkylation with propargyl bromide in THF using Cs₂CO₃ as a base (60°C, 4 hours) introduces terminal alkyne groups.
    • Click Chemistry : Copper(I)-catalyzed 1,3-dipolar cycloaddition with aryl azides in acetonitrile/water (1:1) generates triazole-linked derivatives (yields: 40–85%) .
  • Analytical Validation : Confirm structures via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, compound IVd (bearing a bromophenyl-triazole moiety) showed unambiguous spectral peaks for the fluorophenyl and triazole groups .

What standardized assays are used to evaluate the antitumor activity of pyrazolidine-3,5-dione derivatives, and how are IC₅₀ values interpreted?

Q. Basic Research Focus

  • Experimental Design :
    • Cell Lines : Test against HeLa (cervical), MCF-7 (breast), A549 (lung), and HEK 293T (kidney) cancer cells using the MTT assay.
    • Protocol : Incubate cells with compounds (24–72 hours), measure viability via absorbance (570 nm), and calculate IC₅₀ using nonlinear regression.
  • Data Interpretation :
    • Potency Range : Derivatives like IVd showed IC₅₀ values of 3.48 ± 1.32–19.86 ± 2.69 μM, comparable to doxorubicin (positive control). Lower IC₅₀ indicates higher cytotoxicity .
    • Selectivity : Compare activity across cell lines to identify tissue-specific effects (e.g., IVa exhibited moderate selectivity for HeLa cells) .

How can enantioselective synthesis of chiral pyrazolidine-3,5-diones be achieved using transition-metal catalysis?

Q. Advanced Research Focus

  • Catalytic Systems :
    • Nickel Catalysts : Ni(0) complexes with WingPhos ligands (e.g., L4 ) enable asymmetric 1,4-hydroalkylation of 1,3-enynes, achieving up to 92% enantiomeric excess (ee) .
    • Palladium Catalysts : Less effective for enantiocontrol (e.g., 28% ee with Pd(allyl)Cl₂), highlighting Ni’s superiority in regioselectivity .
  • Key Parameters :
    • Solvent : THF or dichloromethane.
    • Additives : None required, simplifying purification.
    • Yield : 54–89% for axially chiral allenyl-pyrazolidinediones .

What computational strategies identify pyrazolidine-3,5-dione derivatives as farnesoid X receptor (FXR) agonists?

Q. Advanced Research Focus

  • Virtual Screening Workflow :
    • Ligand Preparation : Generate 3D structures of derivatives and optimize geometries using density functional theory (DFT).
    • Docking : Use AutoDock Vina to dock compounds into the FXR ligand-binding domain (PDB: 1OSH).
    • Scoring : Prioritize hits based on binding energy (e.g., compound 1a : ΔG = −9.2 kcal/mol) .
  • Validation :
    • Luciferase Assay : Confirm agonism via FXR-driven luciferase expression in HepG2 cells. Derivatives like 1d showed EC₅₀ = 0.8 μM, outperforming CDCA (EC₅₀ = 10 μM) .
    • Molecular Dynamics : Simulate ligand-receptor stability over 100 ns to validate binding poses .

How do molecular docking and X-ray crystallography resolve contradictions between in silico predictions and experimental bioactivity data?

Q. Advanced Research Focus

  • Case Study :
    • EGFR Inhibition : Docking of compound IVd into EGFR (PDB: 4HJO) predicted strong hydrogen bonding with Met793 (ΔG = −10.5 kcal/mol). However, experimental IC₅₀ against A549 cells (5.29 μM) was less potent than predicted .
    • Resolution : X-ray crystallography revealed steric clashes with Thr854, reducing efficacy. Adjustments to the triazole substituent improved fit .
  • Tools :
    • SIR97 : For crystal structure refinement (R-factor < 0.05) .
    • MD Simulations : Identify flexible receptor regions affecting binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.